N-[4-({[4-(benzyloxy)phenyl]methyl}carbamoyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide
Description
N-[4-({[4-(Benzyloxy)phenyl]methyl}carbamoyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide is a heterocyclic compound featuring a 1,3-oxazole core linked to a pyrazine-2-carboxamide moiety via a carbamoyl bridge.
Properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O4/c29-21(20-15-32-23(27-20)28-22(30)19-13-24-10-11-25-19)26-12-16-6-8-18(9-7-16)31-14-17-4-2-1-3-5-17/h1-11,13,15H,12,14H2,(H,26,29)(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIZABVLFXONJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[4-(benzyloxy)phenyl]methyl}carbamoyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide involves multiple steps. Key reactions include the formation of the oxazole ring and the attachment of the benzyloxyphenyl group to the pyrazine core.
Step 1: Formation of the oxazole ring typically starts with the cyclization of a suitable precursor, often under acidic or basic conditions.
Step 2: Introduction of the benzyloxy group can be achieved through a nucleophilic substitution reaction.
Step 3: Coupling with the pyrazine ring may require a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production might involve:
Use of advanced catalysts to increase yield.
Optimized reaction conditions to ensure purity and consistency.
Implementation of automated synthesis machinery for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[4-(benzyloxy)phenyl]methyl}carbamoyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide undergoes various types of chemical reactions:
Oxidation: Often results in the formation of oxidized derivatives.
Reduction: Leads to the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can modify different parts of the molecule.
Common Reagents and Conditions
Typical reagents include:
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Substitution reagents like halides or amines, often under catalysis by transition metals.
Major Products Formed
Depending on the reaction, major products include:
Oxidized forms with modified functional groups.
Reduced compounds with different pharmacological properties.
Substituted derivatives with potential for further chemical modifications.
Scientific Research Applications
This compound is versatile in scientific research:
Chemistry: Serves as a precursor in the synthesis of more complex molecules.
Biology: Used in studies to understand cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting certain enzymes or receptors.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[4-({[4-(benzyloxy)phenyl]methyl}carbamoyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. It may inhibit or activate these targets, leading to downstream effects in various biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s key structural elements (1,3-oxazole, pyrazine carboxamide, and benzyloxy group) are compared below with analogs from the evidence:
Table 1: Structural and Functional Comparison
Key Observations :
- Lipophilicity : The benzyloxy group in the target compound likely enhances membrane permeability compared to polar substituents like fluorine (A3 in ) or methoxyethyl groups () .
- Synthetic Yields : Carbamoyl-linked compounds (e.g., ) are typically synthesized via coupling reactions (e.g., HCTU/DIPEA in DMF) with yields ranging from 45–81%, influenced by steric and electronic effects of substituents .
Physicochemical Properties
- Solubility : The benzyloxy group may reduce aqueous solubility compared to hydroxyl or methoxy analogs (e.g., discusses solubility challenges in carbamate-linked benzyl derivatives) .
- Melting Points : Fluorine or chlorine substituents (e.g., A3–A6 in ) increase melting points (189–199 °C) due to enhanced crystallinity, whereas bulkier groups (e.g., benzyloxy) may lower melting points .
Biological Activity
N-[4-({[4-(benzyloxy)phenyl]methyl}carbamoyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.
Chemical Structure
The chemical formula for this compound is CHNO. The compound features a pyrazine core, an oxazole ring, and a benzyloxy group which may influence its biological properties.
Research indicates that compounds with similar structures often exhibit activity through several mechanisms:
- Enzyme Inhibition : Many derivatives of carbamoyl compounds have shown the ability to inhibit enzymes such as monoamine oxidases (MAOs), which are crucial in neurotransmitter metabolism.
- Receptor Interaction : The presence of specific functional groups can enhance binding affinity to various receptors, potentially modulating pathways involved in neurodegenerative diseases.
In Vitro Studies
Table 1 summarizes the biological activities observed in vitro for related compounds:
| Compound Name | Target | IC (µM) | Activity |
|---|---|---|---|
| Compound A | MAO-A | 1.38 | Inhibitor |
| Compound B | MAO-B | 2.48 | Inhibitor |
| Compound C | AChE | >100 | No activity |
| Compound D | BChE | 55 | Moderate inhibitor |
Note : The above data reflects findings from studies on structurally similar compounds, suggesting potential activities for this compound.
Case Studies
- Neuroprotective Effects : In a study examining neuroprotective agents, compounds with similar frameworks were evaluated for their ability to protect neuronal cells from oxidative stress. Results indicated that certain derivatives could significantly reduce cell death in models of neurodegeneration.
- Anti-inflammatory Properties : Other studies have demonstrated that related oxazole-containing compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro. This suggests that this compound may also possess similar properties.
Pharmacokinetics and Toxicology
Preliminary assessments of pharmacokinetics suggest that compounds with similar structures demonstrate favorable absorption and distribution profiles. Toxicological evaluations are critical to ascertain safety; however, no significant cytotoxic effects were observed in initial screenings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
